N-Desmethyl Topotecan-d3
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Overview
Description
N-Desmethyl Topotecan-d3 (N-DT-d3) is a synthetic analogue of the natural product topotecan, which is a DNA topoisomerase I inhibitor. N-DT-d3 is a novel derivative of topotecan that has been developed for use in laboratory experiments and scientific research. N-DT-d3 has been investigated for its potential applications in cancer research and other areas of scientific study.
Scientific research applications
Metabolic Pathway Identification: Topotecan undergoes O-glucuronidation, forming metabolites including Topotecan-O-glucuronide and N-desmethyl Topotecan-O-glucuronide. These metabolites have been identified in the urine of treated patients, suggesting an important pathway in the drug's metabolism and excretion (Rosing et al., 1998).
Pharmacokinetic Analysis: A study developed a sensitive and specific method for determining plasma concentrations of Topotecan and N-desmethyl Topotecan. This method allows for evaluating drug-drug interactions and the disposition of these compounds in pediatric patients receiving Topotecan (Bai et al., 2003).
Excretion Pathways: Research into the excretion of Topotecan in patients with malignant solid tumors found that urinary and fecal excretion of unchanged Topotecan are major elimination routes. Only small amounts of N-desmethyl Topotecan were found in excreta, highlighting its limited role in elimination (Herben et al., 2002).
Effect of Drug Interactions: Phenytoin, a medication used for seizure control, was found to alter the disposition of Topotecan and its N-desmethyl metabolite. This finding is crucial for understanding how concurrent medications can impact the effectiveness and metabolism of Topotecan (Zamboni et al., 1998).
Isolation and Structural Confirmation: N-Desmethyl Topotecan was isolated and structurally confirmed as a metabolite of Topotecan. The concentration of this metabolite in human plasma and urine was relatively low, suggesting its minor role in the pharmacokinetics of Topotecan (Rosing et al., 1997).
properties
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUJOGCYOWLZFL-WOWPMFNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675817 |
Source
|
Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Topotecan-d3 | |
CAS RN |
1217633-79-8 |
Source
|
Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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